![molecular formula C14H26O4 B2982459 8-(2-Butoxyethoxy)-1,4-dioxaspiro[4.5]decane CAS No. 1876658-03-5](/img/structure/B2982459.png)
8-(2-Butoxyethoxy)-1,4-dioxaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar spiro compounds, such as 8-oxa-2-azaspiro[4.5]decane, has been reported. These compounds are synthesized from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The synthesis involves processes like alkylation and hetero-cyclization .Chemical Reactions Analysis
While specific chemical reactions involving “8-(2-Butoxyethoxy)-1,4-dioxaspiro[4.5]decane” are not documented, studies on similar compounds like n-decane have shown that they undergo a variety of reactions. For instance, n-decane undergoes pyrolysis, an endothermic reaction that results in higher gas yield and cracking conversion rate with increasing temperature .Aplicaciones Científicas De Investigación
Supramolecular Arrangements
- A study by Graus et al. (2010) focused on derivatives of cyclohexane-spirohydantoin, including compounds similar to 8-(2-Butoxyethoxy)-1,4-dioxaspiro[4.5]decane. They explored the relationship between molecular and crystal structures, highlighting the role of substituents in supramolecular arrangements. This research contributes to the understanding of molecular interactions and crystal engineering (Graus et al., 2010).
Crystal Structures
- Jiang and Zeng (2016) synthesized new oxaspirocyclic compounds and studied their crystal structures through X-ray crystallography. Their research offers insights into the structural properties of such compounds, which can be crucial for materials science and pharmaceutical applications (Jiang & Zeng, 2016).
Organic Synthesis
- Research by Schwartz et al. (2005) provided a new approach for synthesizing enantiomerically pure dioxaspirocyclic compounds, demonstrating versatility in organic synthesis and potential applications in pharmaceuticals (Schwartz et al., 2005).
Nonlinear Optical Materials
- A study by Kagawa et al. (1994) identified a related compound as a potential material for nonlinear optical devices. Their work on purification, crystal growth, and optical properties could guide future research in optoelectronics (Kagawa et al., 1994).
Chemical Interactions
- Capriati et al. (2006) developed a stereoselective synthesis of spirocyclic derivatives, expanding the toolbox for synthetic chemists and offering new pathways for complex molecular constructions (Capriati et al., 2006).
Mass Spectrometric Study
- Solomons (1982) conducted a mass spectrometric study of a similar compound, providing valuable data for understanding its fragmentation patterns, which is vital for analytical chemistry applications (Solomons, 1982).
Stereochemistry
- Eames et al. (1996) explored the stereochemically controlled synthesis of dioxaspirocyclic compounds, contributing to the field of chiral chemistry and its applications in drug development (Eames et al., 1996).
Sustainable Solvents
- A study by Melo et al. (2012) on the solubility of a related compound in sustainable solvents like water and ionic liquids provided key data for designing alternative reactions and extractions in green chemistry (Melo et al., 2012).
Environmental Applications
- Research by Akceylan et al. (2009) on a Mannich base derivative of a related compound demonstrated its potential as a sorbent for carcinogenic azo dyes and aromatic amines, highlighting environmental applications in water purification (Akceylan et al., 2009).
Propiedades
IUPAC Name |
8-(2-butoxyethoxy)-1,4-dioxaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-2-3-8-15-9-10-16-13-4-6-14(7-5-13)17-11-12-18-14/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRGWHWAWMWKLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1CCC2(CC1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Butoxyethoxy)-1,4-dioxaspiro[4.5]decane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

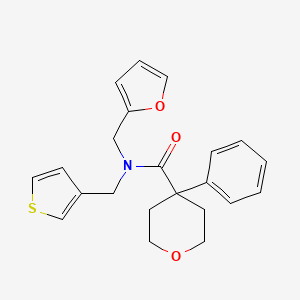
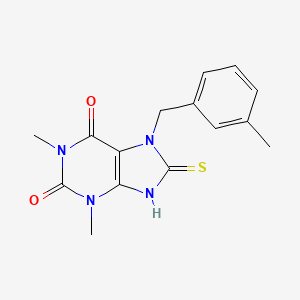

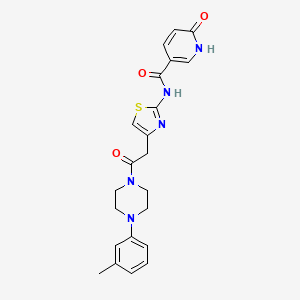

![5-methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2982384.png)
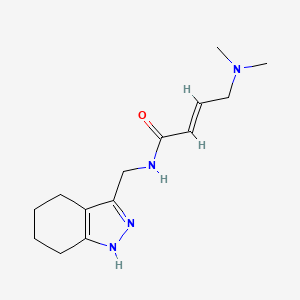
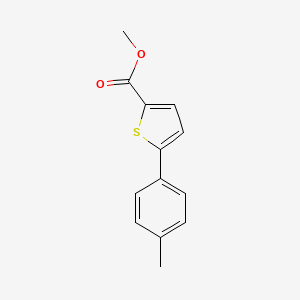

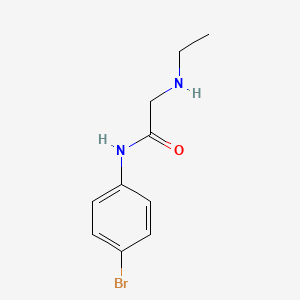
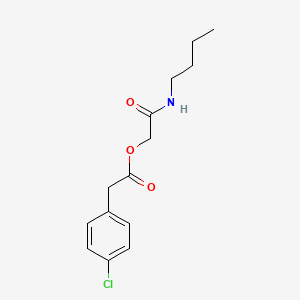
![7,9-dimethyl-1-(4-methylbenzyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2982395.png)

![4-{[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine](/img/structure/B2982398.png)